Cyclohexanecarboxylic acid, 3-fluorophenyl ester

Description

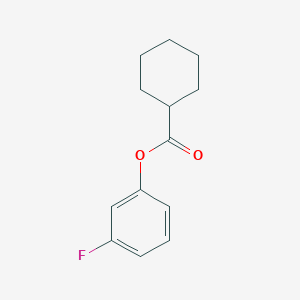

Cyclohexanecarboxylic acid, 3-fluorophenyl ester is an aromatic ester derived from cyclohexanecarboxylic acid and 3-fluorophenol. It features a cyclohexane ring substituted with a carboxylic acid ester group and a fluorine atom at the meta position of the phenyl ring. Its isolation often involves advanced chromatographic techniques, such as preparative liquid chromatography and gel column separation .

Properties

CAS No. |

78322-89-1 |

|---|---|

Molecular Formula |

C13H15FO2 |

Molecular Weight |

222.25 g/mol |

IUPAC Name |

(3-fluorophenyl) cyclohexanecarboxylate |

InChI |

InChI=1S/C13H15FO2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |

InChI Key |

YDRJRZATXHNIOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 3-fluorophenyl ester can be synthesized through the esterification of cyclohexanecarboxylic acid with 3-fluorophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 3-fluorophenyl ester undergoes various chemical reactions, including:

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

Hydrolysis: Cyclohexanecarboxylic acid and 3-fluorophenol.

Reduction: Cyclohexanemethanol and 3-fluorophenol.

Substitution: Various substituted phenyl esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Cyclohexanecarboxylic acid, 3-fluorophenyl ester may serve as an intermediate in the synthesis of bioactive compounds. Its structural properties allow it to be utilized in:

- Drug Development : The compound's unique fluorine substitution may influence its pharmacokinetic properties, enhancing drug efficacy and selectivity. For instance, fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.

- Antimicrobial Agents : Research indicates that compounds with similar structures possess antimicrobial properties. The incorporation of the cyclohexane framework may contribute to the development of new antibiotics or antifungal agents .

- Anticancer Research : The compound's potential as an anticancer agent stems from its ability to interact with specific biological targets involved in tumor growth and proliferation. Studies on related compounds suggest that modifications in the structure can lead to enhanced antiproliferative activities against various cancer cell lines .

Materials Science

In materials science, this compound can be used in:

- Polymer Synthesis : The compound's ester functionality allows it to be incorporated into polymer chains, potentially leading to materials with unique thermal and mechanical properties. Fluorinated polymers are known for their chemical resistance and low surface energy, making them suitable for various industrial applications.

- Coatings and Adhesives : The chemical stability and unique properties of fluorinated compounds make them ideal candidates for high-performance coatings and adhesives that require durability under extreme conditions.

Synthesis Pathways

Several methods exist for synthesizing this compound:

- Esterification Reactions : This involves reacting cyclohexanecarboxylic acid with 3-fluorophenol in the presence of a dehydrating agent such as thionyl chloride or using coupling reagents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the ester bond.

- Fluorination Techniques : The introduction of fluorine can be achieved through electrophilic aromatic substitution or direct fluorination methods, which are critical for modifying the phenyl ring to achieve desired biological activities .

Case Studies

- Antimicrobial Activity : A study demonstrated that structurally similar compounds exhibited significant antimicrobial effects against a range of pathogens. Cyclohexanecarboxylic acid derivatives were tested for their ability to inhibit bacterial growth, showing promising results that warrant further investigation into this compound .

- Drug Development Applications : Research into similar fluorinated esters has shown their potential as selective inhibitors in cancer therapy. These studies emphasize the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 3-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with biological pathways . The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain receptors, thereby modulating their activity .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The ester functional group and substituent positions on the phenyl ring significantly influence the physical and chemical properties of cyclohexanecarboxylate derivatives. Below is a comparative analysis of key analogs:

Key Observations :

- Fluorine Substitution: The electron-withdrawing fluorine atom in the 3-fluorophenyl ester enhances polarity and may improve metabolic stability compared to non-halogenated analogs like the 3-methylphenyl ester .

- Steric and Electronic Effects : Difluoro substitution (e.g., 2,4-difluorophenyl) increases molecular weight and may alter binding affinity in biological systems .

- Cyclohexyl vs.

Reactivity and Stability

- Hydrolysis Sensitivity: Esters with electron-withdrawing groups (e.g., 3-fluoro) are less prone to hydrolysis than non-substituted phenyl esters due to reduced electron density at the ester carbonyl .

- Thermal Stability : Cyclohexyl esters (e.g., CAS 15840-96-7) exhibit higher thermal stability than aromatic esters, as evidenced by their use in high-temperature applications .

Biological Activity

Cyclohexanecarboxylic acid, 3-fluorophenyl ester (CAS Number: 53401233) is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅F O₂

- Molecular Weight : 224.26 g/mol

- LogP : 1.65130 (indicating moderate lipophilicity)

- Physical State : Typically exists as a colorless to pale yellow liquid.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Exhibits activity against a range of bacterial strains.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Neuropharmacological Effects : Investigated for potential neuroprotective properties.

Antimicrobial Activity

Research indicates that cyclohexanecarboxylic acid derivatives can possess significant antimicrobial activity. A study analyzed the efficacy of various compounds against common pathogens:

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Cyclohexanecarboxylic acid ester | Staphylococcus aureus (ATCC 6538P) | 15 |

| Cyclohexanecarboxylic acid ester | Escherichia coli (ATCC 25922) | 12 |

| Cyclohexanecarboxylic acid ester | Pseudomonas aeruginosa (ATCC 9027) | 10 |

These results indicate a promising profile for this compound as an antimicrobial agent .

Anticancer Activity

The anticancer effects of cyclohexanecarboxylic acid derivatives have been explored in vitro. One notable study involved the assessment of its impact on various cancer cell lines:

- Cell Lines Tested :

- Prostate Cancer (PC3)

- Breast Cancer (MCF-7)

The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 | 25 |

| MCF-7 | 30 |

These findings suggest that this compound may be a candidate for further development in cancer therapeutics .

Neuropharmacological Effects

The neuropharmacological properties of cyclohexanecarboxylic acid derivatives have been evaluated in animal models. For instance, one study focused on the anticonvulsant effects of related compounds:

- Tested Compounds : Cyclohexanecarboxylic acid and its analogs.

- Findings : Significant reduction in seizure frequency was observed in treated groups compared to controls.

This suggests potential applications in treating neurological disorders .

Case Studies and Research Findings

-

Study on Antimicrobial Peptides :

A comprehensive analysis highlighted the dual role of small molecular weight bioactive compounds, including derivatives of cyclohexanecarboxylic acid, in exhibiting both antimicrobial and anticancer activities . -

Pharmacokinetics Study :

Research indicated that the substitution with fluorine affects the pharmacokinetics of cyclohexanecarboxylic acid derivatives, potentially enhancing their bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing cyclohexanecarboxylic acid, 3-fluorophenyl ester, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves esterification between cyclohexanecarboxylic acid derivatives and fluorinated phenols. For example, transesterification or direct coupling using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) as a catalyst. Optimization includes varying temperature (e.g., 60–100°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (e.g., 1.2:1 acid to phenol) to maximize yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be utilized to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the cyclohexane ring protons (δ 1.2–2.5 ppm, multiplet) and aromatic fluorine-substituted phenyl protons (δ 6.8–7.4 ppm, coupling patterns dependent on substitution). The ester carbonyl (C=O) appears at ~170–175 ppm in ¹³C NMR .

- GC-MS : Molecular ion peaks (e.g., m/z 236 for C₁₃H₁₃FO₂) and fragmentation patterns (e.g., loss of CO₂ or fluorophenyl groups) confirm molecular weight and functional groups. Retention indices under specific GC conditions (e.g., DB-5 column, 70 eV ionization) aid identification .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures (e.g., plant extracts or reaction byproducts)?

- Methodology : Use GC-MS or HPLC with UV/fluorescence detection. For GC-MS, optimize split ratios (e.g., 10:1) and temperature gradients (e.g., 50°C to 280°C at 10°C/min) to resolve co-eluting peaks. Internal standards (e.g., deuterated analogs) improve quantification accuracy. In HPLC, C18 columns with acetonitrile/water mobile phases (e.g., 70:30) and detection at 210–260 nm are effective .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s stability and reactivity compared to other aryl esters (e.g., phenyl or chlorophenyl)?

- Methodology : Perform comparative kinetic studies (e.g., hydrolysis rates under acidic/basic conditions) and computational modeling (DFT calculations) to assess electronic effects. Fluorine’s electronegativity increases ester carbonyl electrophilicity, accelerating nucleophilic attack but may sterically hinder reactions. Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability .

Q. What strategies can isolate and characterize stereoisomers or regioisomers of this compound?

- Methodology : Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis separates enantiomers. X-ray crystallography or NOESY NMR confirms spatial arrangements. For regioisomers, tandem MS/MS or IR spectroscopy (C=O stretching at ~1740 cm⁻¹ vs. shifted bands) distinguishes substitution patterns .

Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to active sites. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with fluorine or ester groups). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodology : Reproduce assays under standardized conditions (e.g., DPPH/ABTS radical scavenging, controlled oxygen tension). Control variables include solvent polarity, pH, and metabolite stability (via LC-MS monitoring). Meta-analysis of structure-activity relationships (SAR) across analogs clarifies mechanistic trends .

Q. How does the compound’s logP value affect its partitioning in biphasic systems, and how can this be measured experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.